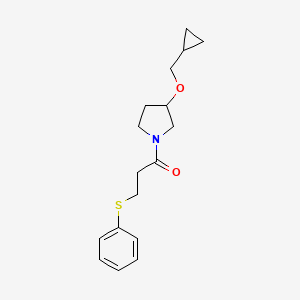

1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one

Description

1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one is a synthetic organic compound featuring a pyrrolidine ring substituted with a cyclopropylmethoxy group at the 3-position, linked to a propan-1-one scaffold bearing a phenylthio moiety.

Properties

IUPAC Name |

1-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-3-phenylsulfanylpropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO2S/c19-17(9-11-21-16-4-2-1-3-5-16)18-10-8-15(12-18)20-13-14-6-7-14/h1-5,14-15H,6-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROKQTECQVQNYAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2CCN(C2)C(=O)CCSC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one typically involves multiple steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via the reaction of a suitable amine with a dihaloalkane under basic conditions.

Introduction of the Cyclopropylmethoxy Group: This step involves the alkylation of the pyrrolidine nitrogen with cyclopropylmethanol in the presence of a strong base such as sodium hydride.

Attachment of the Phenylthio Group: The final step is the thioetherification of the intermediate with a phenylthiol derivative, often using a coupling reagent like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one can undergo various chemical reactions, including:

Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, such as using a strong base to deprotonate the nucleophile.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Strong bases like sodium hydride, nucleophiles like thiols or amines.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential therapeutic applications due to its ability to interact with various biological targets:

- Neurotransmitter Receptors : It may modulate dopamine and serotonin receptors, which are crucial in regulating mood and behavior.

- Enzymatic Inhibition : The compound could inhibit enzymes involved in metabolic pathways, potentially influencing conditions like obesity and diabetes.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has shown efficacy against various bacterial strains, including Pseudomonas aeruginosa. Studies have demonstrated that concentrations above 1 mM significantly reduce bacterial growth, suggesting its potential utility in developing antimicrobial formulations.

Cytotoxic Effects

In vitro studies have revealed that the compound induces apoptosis in certain cancer cell lines. For example, it has been observed to induce apoptosis in approximately 70% of treated cells at high concentrations. This cytotoxic effect positions the compound as a promising candidate for anticancer therapies.

Study on Antimicrobial Properties

- Objective : Evaluate the efficacy against Pseudomonas aeruginosa.

- Findings : The compound significantly reduced bacterial growth at concentrations above 1 mM, indicating potential for use in antimicrobial formulations.

Study on Cytotoxicity

- Objective : Assess effects on cancer cell lines.

- Findings : Induced apoptosis in 70% of treated cells at high concentrations, demonstrating promise for development as an anticancer agent.

Mechanism of Action

The mechanism of action of 1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The cyclopropylmethoxy group and the phenylthio moiety can influence the compound’s binding affinity and specificity for these targets.

Comparison with Similar Compounds

Table 1: Structural Features of Analogous Compounds

Key Observations :

Key Observations :

Key Observations :

- The phenylthio group in MPP and COX-2 inhibitors correlates with anti-inflammatory and enzyme-inhibitory effects.

- Substitutions like methylsulfonyl (MPP ) or dimethoxyphenyl (4g ) enhance potency and selectivity.

- The absence of a tertiary amine side chain (cf. Tamoxifen-like compounds ) may limit the target compound’s cytotoxicity unless modified.

Biological Activity

The compound 1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one is of significant interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound is characterized by the presence of a cyclopropylmethoxy group attached to a pyrrolidine ring, along with a phenylthio moiety. The molecular formula can be represented as , with a molecular weight of approximately 273.39 g/mol.

Research indicates that compounds similar to 1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one may act through various biological pathways, particularly by inhibiting specific enzymes or receptors involved in inflammatory processes. The compound's structural features suggest potential interactions with cyclooxygenase (COX) enzymes, which are critical in the synthesis of prostaglandins involved in inflammation and pain modulation.

1. Inhibition of Cyclooxygenase (COX)

A study on structurally related compounds demonstrated selective inhibition of COX-2 over COX-1, which is crucial for reducing side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs). The IC50 values for COX-2 inhibition were reported in the range of 0.20-0.35 µM, indicating potent activity against this enzyme while maintaining low affinity for COX-1 .

2. Anticancer Activity

Preliminary studies have shown that compounds with similar structures exhibit anticancer properties. For instance, derivatives containing cyclopropane rings have been noted for their ability to inhibit the proliferation of human leukemia cell lines without significant cytotoxicity to normal cells . This suggests that 1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one could potentially be explored for therapeutic applications in oncology.

Table: Summary of Biological Activities

Pharmacokinetics and Toxicology

The pharmacokinetic profile of 1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one remains largely unexplored. However, studies on similar compounds indicate favorable absorption and distribution characteristics due to their lipophilic nature, which may enhance central nervous system penetration . Toxicological assessments are necessary to evaluate the safety profile before advancing to clinical trials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.